molecular formula C5H6Cl2N2 B6247043 5-chloro-3-methylpyridazine hydrochloride CAS No. 2153472-96-7

5-chloro-3-methylpyridazine hydrochloride

Cat. No.: B6247043
CAS No.: 2153472-96-7
M. Wt: 165.02 g/mol
InChI Key: QVOQQZNRWXTGBJ-UHFFFAOYSA-N
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Description

5-chloro-3-methylpyridazine hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methylpyridazine hydrochloride typically involves the chlorination of 3-methylpyridazine. One common method includes the reaction of 3-methylpyridazine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methylpyridazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridazine derivatives.

    Oxidation Reactions: Formation of 5-chloro-3-carboxypyridazine or 5-chloro-3-formylpyridazine.

    Reduction Reactions: Formation of 5-chloro-3-methyl-1,2-dihydropyridazine.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-methylpyridazine hydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API). It serves as a building block in the synthesis of various biologically active compounds.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of pyridazine were synthesized to evaluate their activity against certain cancer cell lines. The presence of the chloro and methyl groups was found to enhance biological activity, making this compound a valuable intermediate in drug development.

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its structure allows it to interact with biological systems, potentially leading to the development of new crop protection agents.

Data Table: Agrochemical Applications

CompoundActivity TypeTarget OrganismReference
This compoundHerbicidal activityVarious weeds
Pyridazine derivativesInsecticidal activityAgricultural pests

Synthetic Chemistry

The compound is utilized in synthetic pathways for creating more complex molecules. Its reactivity allows for various functional group transformations, making it a versatile reagent in organic synthesis.

Example Reaction :
this compound can undergo nucleophilic substitution reactions, which are crucial for synthesizing novel compounds with desired properties.

Analytical Techniques

To ensure the quality and efficacy of this compound, several analytical techniques are employed:

  • NMR Spectroscopy : Used to determine the structure and purity of the compound.
  • HPLC (High-Performance Liquid Chromatography) : Essential for separating and quantifying the compound in mixtures.
  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Provides information on molecular weight and structural confirmation.

Mechanism of Action

The mechanism of action of 5-chloro-3-methylpyridazine hydrochloride depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-methylpyridazine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    5-chloropyridazine: Lacks the methyl group, which can affect its reactivity and biological activity.

    3,5-dichloropyridazine: Contains an additional chlorine atom, which can lead to different reactivity and applications.

Uniqueness

5-chloro-3-methylpyridazine hydrochloride is unique due to the presence of both a chlorine and a methyl group on the pyridazine ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile compound for various chemical and biological applications.

Biological Activity

5-Chloro-3-methylpyridazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance.

Chemical Structure and Properties

This compound is a pyridazine derivative with a chlorine atom and a methyl group attached to the pyridazine ring. This structural configuration is crucial for its biological activity.

  • Molecular Formula : C5_5H6_6ClN3_3
  • Molecular Weight : 145.57 g/mol
  • CAS Number : 133080-63-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the chlorine and methyl groups enhances its binding affinity, allowing it to act as an inhibitor in various biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, which can disrupt normal cellular processes.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The compound's effectiveness varies based on concentration and the specific microorganism tested.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be further explored for therapeutic applications in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while this compound can inhibit the growth of certain cancer cell lines, it also exhibits dose-dependent toxicity towards normal cells. The following table summarizes the cytotoxic effects observed in various cell lines:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Human Fibroblasts>100

This differential effect highlights the potential for selective targeting of cancer cells while sparing normal tissues, a desirable feature in cancer therapeutics.

Case Studies

A notable case study involved the use of this compound in a combination therapy approach for treating resistant bacterial infections. The study found that when used alongside traditional antibiotics, this compound enhanced the efficacy of treatment, reducing the minimum inhibitory concentration required for bacterial eradication by up to 50% .

Another study focused on the compound's role in inhibiting tumor growth in vivo. Mice treated with a regimen including this compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in oncology .

Properties

CAS No.

2153472-96-7

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

5-chloro-3-methylpyridazine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3;1H

InChI Key

QVOQQZNRWXTGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=N1)Cl.Cl

Purity

95

Origin of Product

United States

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